
沙芬醇
概述
描述
科学研究应用
作用机制
沙芬醇通过抑制蛋白激酶C (PKC) 和磷脂酰肌醇3-激酶 (PI3K) 发挥作用。 它竞争性抑制PKC酶(如PKCβ-I、PKCδ和PKCε)的激活 . 沙芬醇还抑制葡萄糖摄取,导致氧化应激和活性氧 (ROS) 的产生。 这些抑制作用和 ROS 的存在协同作用,诱导自噬和坏死性细胞死亡 .
生化分析
Biochemical Properties
Safingol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of such enzymes as PKCβ-I, PKCδ, and PKCε . Safingol can also inhibit phosphoinositide 3-kinase (PI3k), which is a critical component of the mTOR and MAPK/ERK pathways .
Cellular Effects
Safingol has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing a variety of inhibitory effects, resulting in a series of cascades that result in accidental necrotic cell death brought about by reactive oxygen species (ROS) and mediated by autophagy . It also has been found to inhibit glucose uptake, leading to oxidative stress .
Molecular Mechanism
The molecular mechanism of Safingol’s action is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of ROS and the inhibitory signaling effects (particularly of PKCε and PI3k) synergize to induce autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Safingol change over time. It has been reported that Safingol can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .
Dosage Effects in Animal Models
In animal models, the effects of Safingol vary with different dosages. It was found that Safingol can be safely administered at doses that achieve plasma levels consistent with target inhibition . Reversible dose-dependent hepatic toxicity was seen, as expected from preclinical data .
Metabolic Pathways
Safingol is involved in the sphingolipid metabolism pathway . It is a putative inhibitor of sphingosine kinase 1 (SphK1), which is responsible for the synthesis of sphingosine-1 phosphate (S1P), a key regulator of cellular proliferation or apoptosis signaling .
Transport and Distribution
It is known that S1P, the product of the enzyme that Safingol inhibits, is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME) .
Subcellular Localization
It is known that the enzymes it inhibits, such as PKC and PI3k, are localized in various subcellular compartments .
准备方法
合成路线和反应条件
沙芬醇可以通过神经鞘氨醇的立体选择性还原合成。 该过程涉及在受控条件下使用硼氢化钠或氢化锂铝等还原剂来实现所需的立体化学 .
工业生产方法
沙芬醇的工业生产通常涉及神经鞘氨醇的大规模合成,然后将其还原成沙芬醇。 该过程需要严格控制反应条件,以确保高产率和纯度 .
化学反应分析
反应类型
沙芬醇会发生多种化学反应,包括:
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾.
还原: 使用硼氢化钠和氢化锂铝等还原剂.
取代: 卤代烷烃和酰氯等试剂通常用于取代反应.
形成的主要产物
氧化: 神经鞘氨醇-1-磷酸.
还原: 二氢神经鞘氨醇.
取代: 具有修饰生物活性的各种沙芬醇衍生物.
相似化合物的比较
类似化合物
ABC294640: 另一种具有抗癌特性的神经鞘氨醇激酶抑制剂.
Sonepcizumab: 一种靶向神经鞘氨醇-1-磷酸的单克隆抗体.
Fingolimod: 一种神经鞘氨醇-1-磷酸受体调节剂,用于治疗多发性硬化症.
独特性
沙芬醇在调节多药耐药性和诱导坏死方面具有独特性。 与其他鞘脂抑制剂不同,沙芬醇已显示出与传统化疗药物联合使用的巨大潜力,从而增强了其抗肿瘤作用 .
属性
IUPAC Name |
(2S,3S)-2-aminooctadecane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045768 | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15639-50-6, 3102-56-5 | |
| Record name | Safingol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15639-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safingol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015639506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safingol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAFINGOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=714503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Safingol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OWA98U788S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
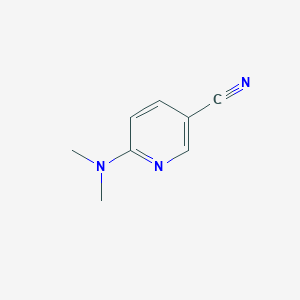

![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
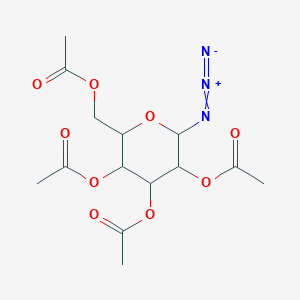
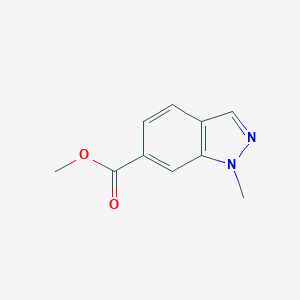
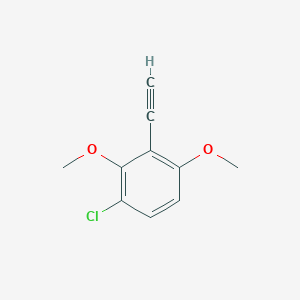
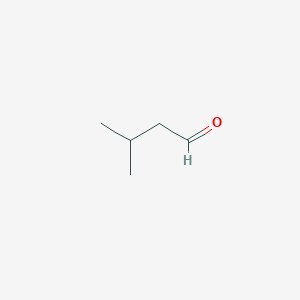
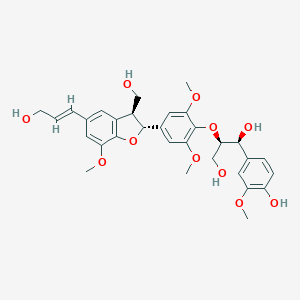
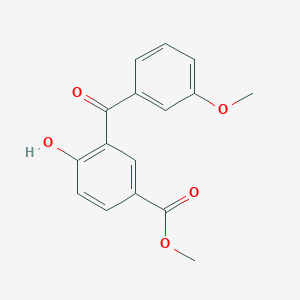
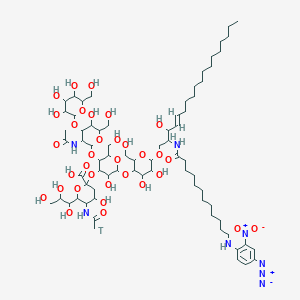

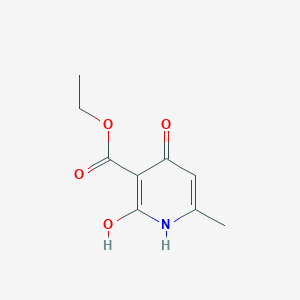
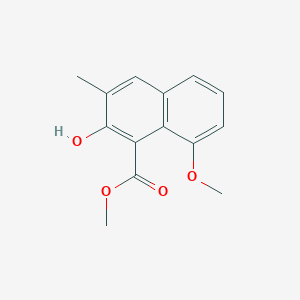
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
